Omega-Hydroxypalmitate O-Feruloyl Transferase: 15–50 Fold Lower Substrate Affinity Versus the Natural Even-Chain Substrate
The ω-hydroxy fatty acid feruloyl transferase (EC 2.3.1.188, also designated HHT1) from Solanum tuberosum accepts 15-hydroxypentadecanoic acid as an alternative substrate but with substantially reduced catalytic efficiency compared to its natural substrate 16-hydroxypalmitic acid. The Km for 15-hydroxypentadecanoic acid is 0.0112–0.0168 mM, whereas the Km for 16-hydroxypalmitic acid is 0.0003–0.001 mM at pH 7.0 and 30 °C, representing an approximately 15–50 fold higher apparent Km for the odd-chain substrate [1]. In terms of relative activity, feruloyl transfer to 15-hydroxypentadecanoic acid proceeds at 68% of the rate observed with 16-hydroxypalmitic acid . Notably, neither 15-hydroxypentadecanoate nor 17-hydroxyheptadecanoic acid has been detected in Arabidopsis thaliana cutin or suberin, indicating that these odd-numbered substrates are not physiologically relevant in this species but serve as valuable biochemical probes [2].
| Evidence Dimension | Enzyme affinity (Km) for omega-hydroxypalmitate O-feruloyl transferase |
|---|---|
| Target Compound Data | Km = 0.0112–0.0168 mM |
| Comparator Or Baseline | 16-Hydroxypalmitic acid: Km = 0.0003–0.001 mM |
| Quantified Difference | 15–50 fold higher Km (lower affinity) for 15-hydroxypentadecanoic acid; relative activity = 68% of 16-hydroxypalmitate |
| Conditions | pH 7.0, 30 °C; feruloyl-CoA as acyl donor; Solanum tuberosum enzyme |
Why This Matters
This quantitative substrate specificity data enables researchers to select the appropriate ω-hydroxy fatty acid for in vitro suberin biosynthesis reconstitution studies, where 16-hydroxypalmitic acid is needed for maximum catalytic throughput but 15-hydroxypentadecanoic acid provides a valuable non-natural probe for structure–activity relationship studies.
- [1] BRENDA. EC 2.3.1.188 — omega-hydroxypalmitate O-feruloyl transferase, KM Values. BRAUNSCHWEIG Enzyme Database. View Source
- [2] MetaCyc. omega-hydroxypalmitate O-feruloyl transferase [multifunctional]. 'These odd-numbered acids have not been observed in Arabidopsis thaliana cutin or suberin [Franke05] and are unlikely to be physiologically relevant.' View Source
